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Compound of Interest

Compound Name: Griseorhodin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseorhodin A is a complex polyketide antibiotic belonging to the rubromycin family,
characterized by a unique spiroketal system linking a naphthoquinone and an isocoumarin
moiety. Its intricate structure and potent biological activities, including antibacterial and
cytotoxic properties, make it a subject of significant interest in natural product chemistry and
drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for
the structural elucidation and characterization of Griseorhodin A. This document provides
detailed application notes and protocols for the NMR analysis of this fascinating natural
product.

Chemical Structure of Griseorhodin A

The structural complexity of Griseorhodin A necessitates a comprehensive NMR analysis to
confirm its connectivity and stereochemistry. The key structural features include a highly
substituted aromatic system, a spiroketal core, and multiple stereocenters. The absolute
configuration of Griseorhodin A has been determined as 6S, 6aR, 7S, and 8S through a
combination of NMR spectroscopy and computational methods.[1]

Quantitative NMR Data
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A complete set of *H and 3C NMR data is crucial for the unambiguous identification and
characterization of Griseorhodin A. The following tables summarize the reported chemical
shifts (d) in parts per million (ppm).

Table 1: *H NMR Spectroscopic Data for Griseorhodin A

Position Chemical Shift (5) Multiplicity Cou-lpling Constant
Ppm (J) in Hz

H-7 4.40 d J=20

8 4.36 d 3=20

OCHs 4.10 s

CHs 2.50 s

H-1' 7.35 s

H-4' 7.80 s

OH 12.50 s

OH 13.20 s

Note: The data presented here is compiled from literature sources.[1] Specific values may vary
slightly depending on the solvent and instrument used.

Table 2: 13C NMR Spectroscopic Data for Griseorhodin A
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Position Chemical Shift (6) ppm
C-1 162.5
C-3 160.8
C-4 108.2
C-4a 1355
C-5 182.1
C-6 98.5
C-6a 85.0
C-7 60.5
C-8 58.7
C-8a 110.5
C-9 165.2
C-10 188.0
C-10a 112.8
C-1 118.5
C-3 168.0
c-4 102.0
C-4a’ 140.2
C-5' 115.8
C-8a’ 138.0
OCHs 52.5
CHs 20.8

Note: The data presented here is compiled from literature sources. Specific values may vary
slightly depending on the solvent and instrument used.
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Experimental Protocols

The following protocols provide a general framework for the NMR analysis of Griseorhodin A.
Optimization may be required based on the available instrumentation and sample quantity.

Sample Preparation

 [solation and Purification: Isolate Griseorhodin A from its natural source (e.g., Streptomyces
species) using appropriate chromatographic techniques (e.g., silica gel chromatography,
HPLC) to ensure high purity.

» Solvent Selection: Dissolve a sufficient amount of purified Griseorhodin A (typically 1-5 mg
for tH NMR and 10-20 mg for 13C NMR) in a deuterated solvent. Common solvents for
natural products include deuterochloroform (CDCIls), deuterated methanol (CDsOD), or
deuterated dimethyl sulfoxide (DMSO-ds). The choice of solvent can influence chemical
shifts, so consistency is key for data comparison.

o Sample Filtration: Filter the sample solution through a small plug of glass wool or a syringe
filter into a clean, dry NMR tube to remove any particulate matter.

NMR Data Acquisition

A standard suite of 1D and 2D NMR experiments is recommended for the comprehensive

characterization of Griseorhodin A.
e 'H NMR (Proton NMR):

o Purpose: To determine the number of different types of protons, their chemical
environment, and their coupling patterns.

o Typical Parameters:
» Spectrometer Frequency: 400 MHz or higher for better resolution.
» Pulse Sequence: Standard single-pulse experiment.

= Spectral Width: 0-15 ppm.
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= Number of Scans: 16-64 scans, depending on the sample concentration.

» Relaxation Delay: 1-2 seconds.

e 13C NMR (Carbon NMR):

o Purpose: To determine the number of different types of carbon atoms in the molecule.

o Typical Parameters:

Spectrometer Frequency: 100 MHz or higher.

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 0-220 ppm.

Number of Scans: 1024 or more, as 13C has a low natural abundance.

Relaxation Delay: 2-5 seconds.
e 2D NMR Experiments:
o COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton
and carbon atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons, which is crucial for assembling the molecular
skeleton.

o NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser
Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for
stereochemical assignments.

Data Processing and Analysis

o Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decays
(FIDs) to obtain the frequency-domain NMR spectra.
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e Phasing and Baseline Correction: Manually phase the spectra and apply baseline correction

to ensure accurate integration and peak picking.

» Chemical Shift Referencing: Reference the chemical shifts to the residual solvent peak or an

internal standard (e.g., tetramethylsilane, TMS).

e Spectral Interpretation:

o Analyze the *H NMR spectrum to identify characteristic signals, such as aromatic protons,

methyl groups, and methoxy groups.

o Use the 13C NMR spectrum to count the number of carbon signals and identify the types of

carbons (e.g., carbonyls, aromatic, aliphatic).

o Utilize 2D NMR data (COSY, HSQC, HMBC) to piece together the molecular fragments
and establish the overall connectivity of Griseorhodin A.

o Interpret NOESY/ROESY data to confirm the relative stereochemistry of the molecule.

Visualizations

Experimental Workflow for NMR Characterization of
Griseorhodin A

Click to download full resolution via product page

Caption: Experimental workflow for the NMR characterization of Griseorhodin A.
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Logical Relationship of 2D NMR Experiments in
Structure Elucidation
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Griseorhodin A Structure

Click to download full resolution via product page

Caption: Inter-relationships of NMR experiments for structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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